D-Glucosaminic acid

Description

2-Amino-2-deoxy-D-gluconate is a natural product found in Medicago sativa and Phaseolus vulgaris with data available.

Structure

3D Structure

Properties

IUPAC Name |

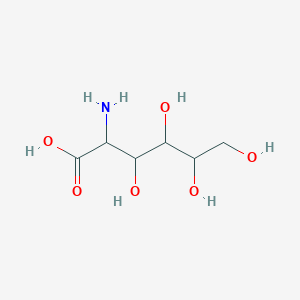

2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYKDFXCZBTLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-68-2 | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Glucosaminic Acid: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid, a naturally occurring amino sugar acid, stands as a molecule of significant interest in the realms of biochemistry, pharmaceutical sciences, and biotechnology. As a derivative of D-glucosamine, it plays a crucial role in various biological processes and serves as a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering valuable insights for professionals engaged in research and development.

Chemical Identity and Structure

The fundamental identity of a molecule is encapsulated in its nomenclature and structure. This compound is systematically named according to the conventions of the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid[1]

Commonly used synonyms for this compound include D-Glucosamic acid and 2-Amino-2-deoxy-D-gluconic acid.[1] Its unique structure, featuring a carboxylic acid group at C1, an amino group at C2, and hydroxyl groups along the carbon chain, imparts it with a distinct set of chemical and physical properties.

Molecular Structure Visualization

Caption: Linear structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₆ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 235 - 245 °C | [2] |

| Solubility | Water: 49-51 mg/mL0.5 M HCl: 50 mg/mLDMSO: 1.96 mg/mL | [2][3] |

| Optical Rotation | [α]²⁰/D = -14° to -15° (c=2.5 in 1M HCl) | [2] |

| CAS Number | 3646-68-2 | [1][2] |

Acid-Base Properties

Biological Significance and Applications

This compound is more than a mere chemical entity; it is an active participant in biological systems and a valuable tool in various scientific disciplines.

-

Precursor to Glycosaminoglycans: It plays a role in the biosynthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and connective tissues, including cartilage. This biological function underpins its application in joint health supplements.[2]

-

Pharmaceutical and Nutraceutical Applications: this compound is explored for its potential in developing anti-inflammatory agents and formulations aimed at alleviating symptoms of osteoarthritis.[2]

-

Cosmetics: Due to its moisturizing properties, it is utilized in skincare products to enhance skin hydration.[2]

-

Biotechnology: In cell culture, it can be added to media to support the growth and viability of cells, particularly those involved in connective tissue research.[2]

-

Chiral Synthon: Its well-defined stereochemistry makes it a valuable starting material in the asymmetric synthesis of other complex molecules, such as specialized amino acids and glycosidase inhibitors.[5]

Synthesis of this compound

The preparation of this compound can be achieved through both chemical and biotechnological routes. Modern methods focus on efficiency, yield, and sustainability.

Biotechnological Synthesis via Fermentation

A highly efficient method for producing this compound is through the oxidative fermentation of D-glucosamine using microorganisms such as Pseudomonas putida.[6] This biotransformation offers high yields and specificity.

-

Strain and Culture Medium: A suitable strain, such as Pseudomonas putida GNA5, is cultured in a medium optimized for this compound production. A representative medium composition is (g/L): D-glucosamine-HCl 30, glucose 5, urea 5, KH₂PO₄ 2, MgSO₄·7H₂O 0.5, and CaCO₃ 10, with the pH adjusted to 7.0.[5]

-

Inoculation and Fermentation: The culture medium is inoculated with a seed culture of the microorganism. The fermentation is carried out under aerobic conditions (e.g., in a shaker incubator) at a controlled temperature for a period of 48-72 hours.[5][6]

-

Monitoring: The concentration of this compound in the fermentation broth is monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion of the fermentation, the microbial cells are removed by centrifugation or filtration. The supernatant containing this compound can then be subjected to purification steps, such as ion-exchange chromatography, to isolate the final product.

Caption: Workflow for the biotechnological synthesis of this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its primary functional groups: the carboxylic acid, the primary amine, and the multiple hydroxyl groups.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid moiety can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding esters. This reaction is fundamental for creating derivatives with altered solubility and reactivity.

-

Amide Formation: The carboxyl group can be activated and reacted with amines to form amides. This is a key reaction in peptide synthesis and for conjugating this compound to other molecules.

Reactions of the Amino Group

-

N-Acylation: The primary amino group is nucleophilic and readily reacts with acylating agents, such as acetic anhydride, to form N-acetyl-D-glucosaminic acid.[7] This modification is significant as N-acetylated amino sugars are prevalent in biological systems.[8]

-

N-Alkylation: The amino group can also be alkylated to produce N-alkyl derivatives, which can be of interest in medicinal chemistry for modifying the compound's biological activity.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and characterization of this compound.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. Ion-exchange chromatography is particularly effective for separating amino acids and their derivatives.[8]

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and assessing the purity of this compound.[2]

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its derivatives.

-

Mass Spectrometry (MS): MS, often coupled with a chromatographic separation technique (e.g., LC-MS), is used for molecular weight determination and structural analysis through fragmentation patterns.

-

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

General Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of the powder. Use in a well-ventilated area.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8°C.[2]

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, rinse mouth with water.

-

Conclusion

This compound is a multifaceted molecule with a rich chemistry and a broad spectrum of applications. Its biological roles and its utility as a synthetic precursor make it a subject of ongoing research and development. This guide has provided a technical overview of its core chemical properties, synthesis, and reactivity, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively work with this important compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology progress, 27(1), 32–37. [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. [Link]

-

FooDB. Showing Compound 2-Keto-3-deoxy-D-gluconic acid (FDB022572). [Link]

-

Stacey-Schmidt, C., Berg, P., & Haymond, M. W. (1982). Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids. Analytical biochemistry, 123(1), 74–77. [Link]

-

ResearchGate. Production of this compound by fermentation with pseudomonas putida. [Link]

-

Wikipedia. N-Acetylglucosamine. [Link]

-

Prasad, K. R., & Gholap, S. L. (2008). N-Acetylation of amines. Current Organic Chemistry, 12(6), 438-465. [Link]

-

Forman, A., & Ju, T. (2014). Structural basis for the De-N-acetylation of Poly-β-1,6-N-acetyl-d-glucosamine in Gram-positive bacteria. The Journal of biological chemistry, 289(52), 36036–36045. [Link]

-

YouTube. How to Make Esters through Esterification | Examples Explained!. [Link]

-

Organic Chemistry Portal. Yamaguchi Esterification. [Link]

-

YouTube. Esterification--Making Esters from Carboxylic Acids. [Link]

Sources

- 1. This compound | C6H13NO6 | CID 73563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound =98 3646-68-2 [sigmaaldrich.com]

- 3. D-Glucosamic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

The Enigmatic Amino Sugar Acid: A Technical Guide to the Biological Role of 2-Amino-2-Deoxy-D-Gluconic Acid

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-amino-2-deoxy-D-gluconic acid, also known as D-glucosaminic acid. While its precursor, D-glucosamine, has been extensively studied for its roles in various biological processes and therapeutic applications, this compound remains a comparatively enigmatic molecule. This document delves into the established knowledge surrounding its synthesis, its defined roles in microbial metabolism, and its applications in biotechnology and chemical synthesis. A significant focus is placed on distinguishing the biological functions of this compound from those of its more well-known amino sugar relatives. The guide also addresses the current knowledge gaps, particularly concerning its metabolic fate and physiological significance in mammalian systems, and outlines potential avenues for future research in drug development and diagnostics.

Introduction: Unveiling a Lesser-Known Glucosamine Derivative

In the vast landscape of carbohydrates and their derivatives, 2-amino-2-deoxy-D-gluconic acid (this compound) occupies a unique niche. Structurally, it is the carboxylic acid derivative of the ubiquitous amino sugar, D-glucosamine, with the aldehyde group at the C1 position oxidized to a carboxyl group. While D-glucosamine and its N-acetylated form, N-acetyl-D-glucosamine, are integral components of numerous vital macromolecules, including glycoproteins, proteoglycans, and chitin, the biological narrative of this compound is far more specialized and, in many respects, still unfolding.

This guide aims to consolidate the current scientific literature on this compound, providing researchers, scientists, and drug development professionals with a detailed understanding of its known biological roles and potential applications. We will explore its synthesis, its established metabolic pathways in microorganisms, and its emerging utility, while also highlighting the significant questions that remain, particularly in the context of mammalian physiology and medicine.

Biosynthesis and Production of this compound

The primary route for the formation of this compound is through the oxidation of D-glucosamine. This conversion can be achieved through both biological and chemical methods.

Microbial Fermentation: A Promising Production Platform

Bacterial fermentation has emerged as a highly efficient method for the large-scale production of this compound. Specific strains of bacteria, notably from the Pseudomonas genus, have been identified as potent producers.

A key organism in this context is Pseudomonas putida .[1][2] Studies have demonstrated that certain strains of P. putida can efficiently convert D-glucosamine into this compound through an oxidative fermentation process.[1][2] This bioconversion is characterized by high molar yields, often exceeding 95%, and the stable accumulation of the product with minimal byproducts.[1] The metabolic pathways in these organisms appear to favor the oxidation of D-glucosamine over its degradation, making them ideal candidates for industrial production.[1]

Experimental Protocol: Production of this compound using Pseudomonas putida

This protocol is a generalized representation based on published methodologies. Optimization of specific parameters (e.g., strain, media composition, fermentation conditions) is crucial for maximizing yield.

-

Strain Selection and Inoculum Preparation:

-

Select a high-producing strain of Pseudomonas putida (e.g., GNA5).

-

Prepare a seed culture by inoculating a suitable liquid medium with the bacterial strain and incubating until a desired cell density is reached.

-

-

Fermentation Medium:

-

A typical fermentation medium contains D-glucosamine hydrochloride as the primary substrate, along with a carbon source (e.g., glucose), a nitrogen source (e.g., urea), and essential minerals.

-

The pH of the medium is a critical parameter and should be maintained within the optimal range for the selected strain.

-

-

Oxidative Fermentation:

-

Inoculate the fermentation medium with the seed culture.

-

Maintain aerobic conditions through vigorous agitation and aeration.

-

Monitor and control key fermentation parameters such as temperature, pH, and dissolved oxygen levels.

-

The fermentation is typically carried out for a period of 48-72 hours.[1]

-

-

Product Recovery and Purification:

-

Separate the bacterial cells from the fermentation broth by centrifugation or filtration.

-

The supernatant, containing this compound, can be further purified using techniques such as ion-exchange chromatography.

-

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic synthesis offers a more controlled and specific method for the production of this compound. The key enzyme in this process is glucose oxidase .[3]

Glucose oxidase, which catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, has been shown to also effectively catalyze the air oxidation of D-glucosamine to this compound.[3] This enzymatic conversion is a straightforward and efficient method for preparing this compound on a laboratory scale.[3]

Experimental Workflow: Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Biological Roles in Microbial Systems

The most well-defined biological roles of this compound are within the metabolic frameworks of various microorganisms.

Component of Bacterial Lipopolysaccharides

This compound is a known constituent of the lipopolysaccharides (LPS) of some bacteria.[3][4][5] LPS are major components of the outer membrane of Gram-negative bacteria and play a crucial role in the structural integrity of the bacterial envelope and in the interaction of bacteria with their environment, including host organisms. The incorporation of this compound into the LPS structure contributes to the chemical diversity and complexity of these essential macromolecules.

Microbial Metabolic Pathways

The Kyoto Encyclopedia of Genes and Genomes (KEGG) database indicates that this compound is involved in several microbial metabolic pathways, including the pentose phosphate pathway.[6]

In Salmonella enterica serovar Typhimurium, a specific metabolic pathway for this compound has been identified. This pathway involves the enzyme D-glucosaminate-6-phosphate ammonia-lyase (DGL) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] DGL catalyzes the conversion of D-glucosaminate-6-phosphate to 2-keto-3-deoxygluconate 6-phosphate (KDG-6-P), which can then enter central metabolism.[7] The existence of such specialized enzymes underscores the importance of this compound as a metabolic intermediate in certain bacteria.

Diagram: this compound Metabolism in Salmonella enterica

Caption: Metabolic fate of this compound in Salmonella enterica.

The Mammalian Enigma: A Knowledge Gap

Despite the clear roles of this compound in microbial systems, its biological significance in mammals remains largely uncharacterized. Current scientific literature lacks substantial evidence for a defined metabolic pathway or specific physiological function of this compound in humans or other mammals.

While D-amino acids are known to be present in mammals and can have important biological roles, the focus has been primarily on proteinogenic amino acids like D-serine and D-aspartate.[8] There is a scarcity of data on the physiological concentrations of this compound in mammalian tissues and fluids.

It is crucial to exercise caution in extrapolating the known biological effects of D-glucosamine to this compound. While D-glucosamine has been extensively investigated for its potential therapeutic effects, particularly in the context of osteoarthritis, and is known to influence various cellular processes, including inflammation and cell signaling, there is currently no direct evidence to suggest that this compound shares these properties.[9]

Applications and Future Directions

The unique chemical properties of this compound have led to its use in several non-biological applications and open up intriguing possibilities for future research.

Chemical Synthesis and Biotechnology

This compound serves as a valuable chiral synthon in organic chemistry.[3][4] Its defined stereochemistry makes it a useful starting material for the asymmetric synthesis of other complex molecules. It also has reported applications as a sweetener and condiment .[4]

Potential as a Biomarker

The presence of D-amino acids in physiological fluids has been explored as potential biomarkers for various diseases.[3] While there is no established link between this compound and any specific disease in humans, its role in bacterial metabolism suggests that it could potentially serve as a biomarker for certain microbial infections. Further research is needed to investigate this possibility.

Drug Development and Therapeutic Potential

The therapeutic potential of this compound is an area that warrants further investigation. While there is currently no evidence to support its use as a therapeutic agent, its structural similarity to other biologically active molecules suggests that it could be a scaffold for the design of novel drugs. Research into its interactions with biological targets, such as enzymes and receptors, may reveal previously unknown pharmacological activities.

Analytical Methodologies

The accurate detection and quantification of this compound are essential for studying its biological roles. Several analytical techniques can be employed for this purpose.

Table 1: Analytical Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. Can be coupled with various detectors (e.g., UV, MS). | High resolution and sensitivity, versatile. | May require derivatization for detection. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives in the gas phase followed by mass analysis. | High sensitivity and specificity. | Requires derivatization to increase volatility. |

| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High efficiency, small sample volume. | Can have lower sensitivity than HPLC-MS. |

| Enzymatic Assays | Use of specific enzymes to convert the analyte into a detectable product. | High specificity. | May not be readily available for this compound. |

One documented application of this compound in analytical chemistry is its use as an internal standard in the single-column accelerated amino acid analysis of physiological fluids. Its elution characteristics in ion-exchange chromatography make it a suitable reference compound for the quantification of other amino acids.

Conclusion and Outlook

2-amino-2-deoxy-D-gluconic acid, or this compound, is a molecule with a well-defined role in the microbial world as a component of LPS and a metabolic intermediate. Efficient methods for its production through fermentation and enzymatic synthesis have been established, and it has found utility as a chiral synthon in chemical synthesis.

However, a significant knowledge gap exists regarding its biological role in mammals. The absence of a clearly defined metabolic pathway or physiological function in higher organisms stands in stark contrast to the extensive research on its precursor, D-glucosamine. This presents both a challenge and an opportunity for the scientific community.

Future research should focus on elucidating the potential metabolic fate of this compound in mammalian systems. Investigating its presence and concentration in various tissues and biofluids under normal and pathological conditions could provide valuable insights into its physiological relevance. Furthermore, exploring its interactions with mammalian enzymes and receptors may uncover novel biological activities and pave the way for its potential application in drug discovery and as a diagnostic biomarker. The story of this compound is far from complete, and its further exploration promises to enrich our understanding of amino sugar metabolism and its implications for health and disease.

References

-

KEGG COMPOUND: C03752. (n.d.). Retrieved from [Link]

-

Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology progress, 27(1), 32–37. [Link]

-

Pezzotti, F., Therisod, H., & Therisod, M. (2005). Enzymatic synthesis of this compound from D-glucosamine. Carbohydrate research, 340(1), 139–141. [Link]

- Wen-xiu, G., & Wen-shui, X. (2005). Catalytic Synthesis of this compound from D-Glucosamine on Active Charcoal-Supported Pd-Bi Catalysts.

-

Ohide, H., Miyoshi, Y., Maruyama, R., Hamase, K., & Konno, R. (2011). D-amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3162–3168. [Link]

- Shibata, T., et al. (2011). A Novel Octameric Assembly for a Pyridoxal 5'-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D-Amino Acid. Biochemistry, 50(31), 6736-6746.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Nagaoka, I. (2012). Biological activities of glucosamine and its related substances. Methods in enzymology, 505, 347–363. [Link]

-

Stacey-Schmidt, C., Berg, P., & Haymond, M. W. (1982). Use of this compound as an internal standard in single-column accelerated amino acid analysis of physiological fluids. Analytical biochemistry, 123(1), 74–77. [Link]

-

Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Marine drugs, 8(9), 2493–2516. [Link]

- Jamialahmadi, K., et al. (2016). Molecular mechanisms and biomedical applications of glucosamine as a potential multifunctional therapeutic agent. Life sciences, 152, 21-32.

-

KEGG PATHWAY: D-Amino acid metabolism. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Peptidoglycan. Retrieved from [Link]

-

PubChem. (n.d.). D-glucuronate degradation I. Retrieved from [Link]

- Armstrong, D. W., & Gasper, M. (1990). D-amino acid levels in human physiological fluids. Chirality, 2(3), 145-151.

-

D'Aniello, A. (2007). D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. Brain research reviews, 53(2), 215–234. [Link]

-

Zachara, N. E., & Hart, G. W. (2006). Cell signaling, the essential role of O-GlcNAc!. Biochimica et biophysica acta, 1761(5-6), 599–617. [Link]

-

Wikipedia. (2023). Fatty acid synthesis. Retrieved from [Link]

- Aghazadeh-Habashi, A., Sattari, S., Pasutto, F., & Jamali, F. (2002). Single dose pharmacokinetics and bioavailability of glucosamine in the rat. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 5(2), 181–184.

- Wang, Y., et al. (2021). Amino Acid Ionic Liquids Catalyzed d-Glucosamine into Pyrazine Derivatives: Insight from NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 69(7), 2276-2285.

-

ResearchGate. (n.d.). Degradation of N-Acetyl-D-glucosamine and D-Glucosamine in Subcritical Water and Properties of the Degradation Products. Retrieved from [Link]

- Ghavami, A., et al. (2014). N-Acetylglucosamine Functions in Cell Signaling. Advances in Microbiology, 4(16), 1238-1249.

-

OpenStax. (n.d.). Bacteria: Cell Walls – General Microbiology. Retrieved from [Link]

-

IUBMB. (n.d.). EC 3.2.1.3. Retrieved from [Link]

-

DOI. (n.d.). Studies on the Metabolism of D-Amino Acid in Microorganisms. Retrieved from [Link]

-

Ninja Nerd. (2022, July 22). Pharmacokinetics | Drug Absorption [Video]. YouTube. [Link]

-

PubMed Central (PMC). (n.d.). Mechanisms conferring bacterial cell wall variability and adaptivity. Retrieved from [Link]

-

Liu, L., et al. (2013). Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives. Applied microbiology and biotechnology, 97(14), 6149–6158. [Link]

- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman.

-

MDPI. (n.d.). Promising Application of D-Amino Acids toward Clinical Therapy. Retrieved from [Link]

-

PubMed. (n.d.). Production of this compound by fermentation with pseudomonas putida. Retrieved from [Link]

Sources

- 1. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial production of glucosamine and N-acetylglucosamine: advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prochemi.co.jp [prochemi.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. KEGG COMPOUND: C03752 [genome.jp]

- 7. Structure and Mechanism of D‑Glucosaminate-6-phosphate Ammonia-lyase: A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms and biomedical applications of glucosamine as a potential multifunctional therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Glucosaminic Acid: A Bacterial Metabolite at the Crossroads of Nutrition and Novel Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glucosaminic acid (2-amino-2-deoxy-D-gluconic acid) is an amino sugar acid that has garnered increasing interest within the scientific community. Traditionally known as a component of bacterial lipopolysaccharides, its role as a dynamic metabolite in bacterial physiology is now becoming more apparent.[1][2] Certain bacteria can utilize this compound as a sole source of carbon and nitrogen, highlighting its importance in microbial nutrition and survival.[3] This guide provides a comprehensive technical overview of this compound as a bacterial metabolite, detailing its metabolic pathways, methods for its study, and its emerging potential as a target for novel antimicrobial strategies.

Metabolic Pathways of this compound

Bacteria have evolved specific pathways for the catabolism of this compound, and in some cases, for its production. Understanding these pathways is crucial for harnessing their potential in biotechnology and for identifying novel drug targets.

Biosynthesis and Production

While the complete de novo biosynthetic pathway for this compound from central metabolites is not yet fully elucidated in bacteria, its production via the oxidation of D-glucosamine is well-documented. This process can be achieved through both fermentative and enzymatic methods.

-

Fermentative Production: Strains of Pseudomonas putida have been shown to efficiently produce this compound from D-glucosamine through oxidative fermentation.[4] In optimized processes, P. putida GNA5 can convert an initial concentration of 60 g/L of D-glucosamine-HCl to 51.5 g/L of this compound within 72 hours, achieving a molar yield of 95.4%.[4] A key advantage of this microbial system is the stable accumulation of the product with minimal by-products, even after the initial substrate is depleted.[4]

-

Enzymatic Synthesis: this compound can also be synthesized on a large scale through the air oxidation of D-glucosamine, a reaction catalyzed by glucose oxidase.[1] This method provides a straightforward approach for preparing this chiral synthon.[1]

Catabolism: The D-Glucosaminate (dga) Pathway in Salmonella enterica

Salmonella enterica serovar Typhimurium can utilize D-glucosaminate as a carbon and nitrogen source through a dedicated catabolic pathway encoded by the dga operon.[3] This pathway efficiently converts D-glucosaminate into intermediates of central metabolism.

The key steps in the catabolism of this compound are:

-

Transport and Phosphorylation: D-glucosaminate is transported across the bacterial membrane and concomitantly phosphorylated at the C-6 position by a mannose family phosphotransferase system (PTS) permease.[3] This permease is encoded by the genes dgaABCD.[3]

-

Dehydration: The resulting D-glucosaminate-6-phosphate is then converted to 2-keto-3-deoxygluconate-6-phosphate (KDG-6-P) by the enzyme D-glucosaminate-6-phosphate dehydratase (also referred to as D-glucosaminate-6-phosphate ammonia-lyase), encoded by dgaE.[3]

-

Aldol Cleavage: Finally, KDG-6-P is cleaved by the aldolase DgaF into pyruvate and glyceraldehyde-3-phosphate, which are then shunted into glycolysis.[3] Interestingly, the KDG-6-P aldolase from the Entner-Doudoroff pathway, Eda, can substitute for DgaF in this pathway.[3]

Signaling Pathway Diagram: Catabolism of this compound in Salmonella enterica

Caption: Catabolic pathway of this compound in Salmonella enterica.

Regulation of the dga Operon

The expression of the dgaABCDEF operon in Salmonella Typhimurium is tightly regulated. Transcription is dependent on the alternative sigma factor RpoN (σ54) and an RpoN-dependent activator protein, DgaR.[3] This regulatory mechanism ensures that the genes for D-glucosaminate catabolism are only expressed when the substrate is available. Interestingly, the expression of the dga operon does not appear to be under the control of the cAMP receptor protein (CRP), a common regulator of catabolic operons in response to glucose availability.[5]

Methodologies for the Study of this compound

Accurate detection and quantification of this compound and its metabolites are essential for studying its role in bacterial physiology. A combination of chromatographic and enzymatic methods can be employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound in complex biological samples such as bacterial culture supernatants.

Experimental Protocol: HPLC Quantification of this compound in Bacterial Culture

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

For intracellular metabolite analysis, quench the metabolism of the cell pellet rapidly, lyse the cells, and remove protein precipitates.

-

-

Derivatization (Optional but Recommended for UV/Fluorescence Detection):

-

While direct detection of this compound can be challenging, derivatization with a fluorogenic or chromogenic agent can significantly enhance sensitivity. A common method involves derivatization of the amino group.

-

-

HPLC-MS/MS Analysis (Recommended for High Specificity and Sensitivity):

-

A robust method for the quantification of glucosamine in biological fluids has been developed using a polymer-based amino column with a mobile phase of 10 mM ammonium acetate (pH 7.5) and acetonitrile (20:80, v/v).[6] This method can be adapted for this compound.

-

Detection is performed using tandem mass spectrometry with an electrospray source in positive ionization mode.[6]

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure this compound.

-

Compare the peak area of the analyte in the sample to the standard curve to determine its concentration.

-

Experimental Workflow: HPLC Analysis of this compound

Caption: Workflow for the quantification of this compound in bacterial cultures.

Enzymatic Assays

Enzymatic assays offer a specific and often high-throughput method for detecting this compound, typically by coupling its conversion to a detectable product.

Experimental Protocol: Enzymatic Assay using D-Amino Acid Oxidase

This assay is based on the oxidative deamination of this compound by D-amino acid oxidase (DAAO), which produces an α-keto acid, ammonia, and hydrogen peroxide.[7][8] The production of hydrogen peroxide can be coupled to a colorimetric or fluorometric reporter system.

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., 75 mM disodium pyrophosphate, pH 8.5), a horseradish peroxidase (HRP) substrate (e.g., Amplex Red), and HRP.

-

Add the bacterial sample (e.g., culture supernatant).

-

-

Initiation of Reaction:

-

Add D-amino acid oxidase to each well to initiate the reaction.[9]

-

-

Incubation and Detection:

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Determine the concentration of this compound in the samples by comparing their reaction rates to the standard curve.

-

Physiological Role and Significance

The ability of some bacteria to utilize this compound as a sole carbon and nitrogen source underscores its role as a nutrient.[3] This is particularly relevant in environments where common sugars may be scarce. Furthermore, as a D-amino acid derivative, this compound is part of a class of molecules known to be involved in various bacterial processes, including cell wall metabolism and biofilm formation.[7][11] While the direct incorporation of this compound into the peptidoglycan of the cell wall has not been demonstrated, its catabolism provides precursors for this essential structure.[11][12]

This compound Metabolism and Drug Development

The metabolic pathways of D-amino acids are attractive targets for the development of novel antimicrobial agents because they are often essential for bacterial survival and can be distinct from host metabolic pathways.

Enzymes as Potential Antimicrobial Targets

The enzymes of the D-glucosaminate catabolic pathway, particularly DgaE (D-glucosaminate-6-phosphate dehydratase) and DgaF (KDG-6-P aldolase), represent potential targets for the development of novel antibiotics. The inhibition of these enzymes would block the utilization of this compound, potentially starving the bacteria of essential nutrients in specific environments.

-

DgaE (D-glucosaminate-6-phosphate dehydratase): As a key enzyme in the pathway, its inhibition would lead to the accumulation of a phosphorylated intermediate, which could be toxic to the cell.

-

DgaF (KDG-6-P aldolase): This enzyme is a member of the class I aldolases that utilize a Schiff base mechanism.[13] Pyruvate analogues with β-diketo structures have been designed as potential inhibitors of KDPG aldolase, demonstrating competitive or slow-binding inhibition.[13] Similar strategies could be employed to develop specific inhibitors for DgaF.

The development of inhibitors for these enzymes could lead to new therapeutic options against pathogenic bacteria that rely on this metabolic pathway for survival and virulence.

Table 1: Key Enzymes in this compound Catabolism and their Potential as Drug Targets

| Enzyme | Gene | Function | Rationale for Drug Target |

| D-glucosaminate PTS permease | dgaABCD | Transport and phosphorylation of this compound | Blocking uptake of a key nutrient |

| D-glucosaminate-6-P dehydratase | dgaE | Conversion of D-glucosaminate-6-P to KDG-6-P | Essential step in the pathway; potential for toxic intermediate accumulation |

| KDG-6-P aldolase | dgaF | Cleavage of KDG-6-P to pyruvate and G3P | Crucial for feeding into central metabolism; known inhibitor strategies for related enzymes |

Conclusion and Future Directions

This compound is emerging from the shadow of being a mere structural component to being recognized as a significant player in bacterial metabolism. The elucidation of its catabolic pathway in pathogenic bacteria like Salmonella enterica opens new avenues for research and development. Key areas for future investigation include:

-

De Novo Biosynthesis: A thorough understanding of the complete biosynthetic pathway of this compound in bacteria is needed.

-

Prevalence in Pathogens: The extent to which pathogenic bacteria rely on this compound metabolism for in vivo survival and virulence needs to be explored.

-

Inhibitor Screening and Design: High-throughput screening and rational drug design efforts targeting the key enzymes of the D-glucosaminate pathway could yield novel antimicrobial compounds.

As our understanding of the intricate metabolic networks of bacteria deepens, metabolites like this compound will undoubtedly continue to provide valuable insights and opportunities for the development of the next generation of therapeutics.

References

-

Regulation of the Salmonella enterica std Fimbrial Operon by DNA Adenine Methylation, SeqA, and HdfR. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Braga, R., Hecquet, L., & Blonski, C. (2004). Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase. Bioorganic & Medicinal Chemistry, 12(11), 2965–2972. [Link]

-

Pezzotti, F., Therisod, H., & Therisod, M. (2005). Enzymatic synthesis of this compound from D-glucosamine. Carbohydrate Research, 340(1), 139–141. [Link]

-

List of kinetic parameters for enzymatic reaction at varying concentrations of inhibitor in aqueous buffer media. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Gram-Positive Bacterial Cell Wall. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Rosini, E., Pollegioni, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5. [Link]

-

The automated determination of glucosamine, galactosamine, muramic acid, and mannosamine in soil and root hydrolysates by HPLC. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Miller, C. G., Miller, J. L., & Lim, S. (2013). Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes. Journal of Bacteriology, 195(18), 4143–4153. [Link]

-

Transcriptional Regulation of Transforming Growth Factor β1 by Glucose: Investigation Into the Role of the Hexosamine Biosynthesis Pathway. (2020). PubMed. Retrieved January 27, 2026, from [Link]

-

Milewski, S., Gabriel, I., & Olchowy, J. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1839–1862. [Link]

-

Rosini, E., Pollegioni, L., & Molla, G. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5. [Link]

-

Role of glucosaminidases in population growth. (a) Physical map showing the domain structure of putative glucosaminidases of S. aureus. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Production of this compound by fermentation with pseudomonas putida. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Wu, B., Bai, Z., Meng, X., & He, B. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology Progress, 27(1), 32–37. [Link]

-

Persiani, S., Rotini, R., Trisolino, G., Rovati, L. C., Locatelli, M., Lugli, S., & Zuccato, E. (2009). Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 901–907. [Link]

-

GLUCOSAMINE-6-PHOSPHATE DEGRADATION BY PROTEUS VULGARIS AND ISOLATION OF PHOSPHOGLUCOSAMINISOMERASE. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Enzymatic Detection of d-Amino Acids. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

2-Keto-3-Deoxygluconate 6-Phosphate Aldolase Mutants of Escherichia coli. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (2019). MDPI. Retrieved January 27, 2026, from [Link]

-

The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer. (2024). MDPI. Retrieved January 27, 2026, from [Link]

-

Cava, F., Lam, H., de Pedro, M. A., & Waldor, M. K. (2011). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 68(5), 817–831. [Link]

-

The Glutamine-α-Ketoglutarate Metabolic Axis Controls Vascular Smooth Muscle Cell Function. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Desvergne, B., Michalik, L., & Wahli, W. (2006). Transcriptional Regulation of Metabolism. Physiological Reviews, 86(2), 465–514. [Link]

-

D-amino acid enhanced the sensitivity of avian pathogenic Escherichia coli to tetracycline and amikacin. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

-

2-Keto-3-Deoxygluconate 6-Phosphate Aldolase Mutants of Escherichia coli. (1971). Journal of Bacteriology, 108(3), 1277–1283. [Link]

-

HPLC determination of amino acids with AQC derivatization in vinegars along submerged and surface acetifications and its relation to the microbiota. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

D-Amino Acid Assay Kit (Fluorometric). (n.d.). Cell Biolabs, Inc. Retrieved January 27, 2026, from [Link]

-

New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

-

2.3: The Peptidoglycan Cell Wall. (2023). Biology LibreTexts. Retrieved January 27, 2026, from [Link]

-

Leonori, D., & Seeberger, P. H. (2012). De novo synthesis of the bacterial 2-amino-2,6-dideoxy sugar building blocks D-fucosamine, D-bacillosamine, and D-xylo-6-deoxy-4-ketohexosamine. Organic Letters, 14(18), 4954–4957. [Link]

-

Control of a Salmonella virulence operon by proline-charged tRNAPro. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Miller, C. G., Miller, J. L., & Lim, S. (2013). Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes. Journal of Bacteriology, 195(18), 4143–4153. [Link]

-

Chitin quantitation (as glucosamine) in food raw materials by HPLC—C18-DAD with off-line derivatization. (2021). MethodsX, 8, 101416. [Link]

-

Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. (2020). Frontiers in Bioengineering and Biotechnology, 8. [Link]

-

Prejanò, M., Fiorillo, A., & Monti, M. (2021). Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation. Molecules, 26(11), 3291. [Link]

-

Common pathogenic bacteria-induced reprogramming of the host proteinogenic amino acids metabolism. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

-

2-Dehydro-3-deoxy-phosphogluconate aldolase. (2023). In Wikipedia. Retrieved from [Link]

-

Operons and gene regulation in bacteria. (2016, June 20). YouTube. Retrieved January 27, 2026, from [Link]

-

Teplyakov, A., Obmolova, G., Badet-Denisot, M. A., Badet, B., & Polikarpov, I. (2001). Inhibition of Escherichia coli glucosamine-6-phosphate synthase by reactive intermediate analogues. The role of the 2-amino function in catalysis. The Journal of Biological Chemistry, 276(18), 14761–14768. [Link]

-

UDP-N-acetyl-D-glucosamine biosynthesis II. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Utilization of glycosaminoglycans by the human gut microbiota: participating bacteria and their enzymatic machineries. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a D‑Amino Acid. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Overview: Gene regulation in bacteria. (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]

-

De novo biosynthesis of carminic acid in Saccharomyces cerevisiae. (2023). PubMed. Retrieved January 27, 2026, from [Link]

-

Transcriptional Regulation of the Multiple Resistance Mechanisms in Salmonella—A Review. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

- 1. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salmonella utilizes D-glucosaminate via a mannose family phosphotransferase system permease and associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of D-Glucosaminic acid

A Technical Guide to the Natural Occurrence and Analysis of D-Glucosaminic Acid

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This compound (2-amino-2-deoxy-D-gluconic acid) is an amino sugar acid derived from the oxidation of D-glucosamine. While less ubiquitous than its precursor, it represents a key metabolic intermediate in specific microbial pathways and is recognized for its potential as a chiral building block in chemical synthesis. This guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic origins, its distribution in the microbial world, and its physiological significance. Furthermore, it furnishes field-proven methodologies for the extraction, detection, and quantification of this compound from biological matrices, designed to support advanced research and development applications.

Introduction: Defining this compound

This compound is a six-carbon aldonic acid structurally analogous to gluconic acid, but with an amino group at the C-2 position, replacing the hydroxyl group. Its chemical formula is C₆H₁₃NO₆. This structure confers a dual functionality—both an amine and a carboxylic acid—making it a versatile molecule in biological systems and a valuable chiral synthon for the synthesis of amino acids and glycosidase inhibitors[1].

The scientific community's interest in this compound dates back to the mid-20th century, when it was first identified as a product of D-glucosamine oxidation by bacteria of the Pseudomonas genus[2][3]. Since then, its role has been primarily characterized in the context of microbial carbohydrate metabolism. This guide aims to synthesize the current understanding of its natural origins and provide a practical framework for its study.

Biosynthesis of this compound

The primary and most well-documented route for the natural synthesis of this compound is the direct oxidation of D-glucosamine. This conversion is predominantly observed in microorganisms.

Enzymatic Oxidation of D-Glucosamine

The biosynthesis is catalyzed by specific oxidoreductase enzymes that act on the aldehyde group of D-glucosamine.

-

Causality of the Pathway : This pathway allows organisms to utilize D-glucosamine, a common component of biopolymers like chitin, as a carbon and nitrogen source. The oxidation to this compound is the initial step in a catabolic sequence that eventually feeds into central carbon metabolism.

-

Key Enzymes :

-

Glucosamine Oxidase : Found in fungi such as Aspergillus terreus, this enzyme catalyzes the oxidation of D-glucosamine to produce this compound and hydrogen peroxide[4][5]. It exhibits high specificity for D-glucosamine[4].

-

Glucose Oxidase : While its primary substrate is glucose, some glucose oxidases have been shown to catalyze the air oxidation of D-glucosamine to this compound, offering a viable method for enzymatic synthesis[6].

-

Membrane-Bound Dehydrogenases : In bacteria like Pseudomonas, membrane-bound dehydrogenases are responsible for the oxidation of a wide range of aldoses, including D-glucosamine, into their corresponding aldonic acids[2].

-

Below is a diagram illustrating the direct oxidation pathway.

Caption: Enzymatic conversion of D-Glucosamine to this compound.

Natural Distribution and Physiological Roles

The occurrence of this compound is most significantly documented in bacteria, where it serves as a catabolic intermediate. Its presence in other domains of life is not as well-established.

In Bacteria

Numerous bacterial species, particularly from the Pseudomonas genus, are capable of utilizing D-glucosamine and producing this compound.

-

Pseudomonas : Strains such as Pseudomonas putida and Pseudomonas fluorescens are notable for their ability to efficiently convert D-glucosamine into this compound, where it accumulates in the medium before being further metabolized[2][3][7][8]. In some optimized fermentation processes using P. putida, concentrations can reach over 50 g/L[8].

-

Salmonella : Salmonella enterica can use this compound as both a carbon and nitrogen source[9]. It possesses a specific operon (dga) that encodes for a phosphotransferase system (PTS) permease for its uptake and subsequent enzymes for its catabolism[9].

-

Bacillus : Metabolic profiling studies have shown that some Bacillus species can utilize this compound, although it may not be a preferred carbon source compared to other carbohydrates[10].

-

Soil Microbes : this compound has been identified as a carbon source utilized by soil microbial communities, indicating its role in nutrient cycling in terrestrial ecosystems[11].

Physiological Role : In these bacteria, this compound is an intermediate in a pathway that converts D-glucosamine into metabolites of central glycolysis. For instance, in Salmonella, this compound is phosphorylated and ultimately cleaved by an aldolase into pyruvate and glyceraldehyde-3-phosphate[9]. The enzyme D-glucosaminate-6-phosphate ammonia-lyase is a key player in this pathway, converting the substrate into 2-keto-3-deoxygluconate 6-phosphate (KDG-6-P)[12].

In Fungi

Certain fungi are known to produce enzymes capable of synthesizing this compound.

-

Aspergillus terreus : This soil fungus produces an extracellular glucosamine oxidase that directly converts D-glucosamine to this compound[4][5]. This capability suggests a role in competing with other microbes for amino sugar resources in the soil environment.

Quantitative Occurrence Data

The concentration of naturally occurring this compound is highly dependent on the organism and environmental conditions, particularly the abundance of D-glucosamine.

| Organism/Source | System/Condition | Reported Concentration | Method of Detection | Reference |

| Pseudomonas putida GNA5 | Optimized Fermentation | Up to 51.5 g/L | HPLC | [8] |

| Pseudomonas putida | Fermentation | Up to 25.5 g/L | Not Specified | [7] |

| Alpine Grassland Soil | Soil Ecosystem | Utilized as a carbon source | Metabolic Profiling | [11] |

Methodologies for Detection and Quantification

Accurate analysis of this compound requires robust protocols for its extraction and measurement. As a polar, non-volatile molecule, its analysis typically relies on chromatographic techniques.

Experimental Protocol: Extraction and Quantification by HPLC

This protocol provides a framework for analyzing this compound from a bacterial culture supernatant, such as that from Pseudomonas putida.

Expertise & Trustworthiness : This protocol is designed as a self-validating system. The inclusion of a calibration curve with a certified standard is non-negotiable for accurate quantification. The choice of a reverse-phase C18 column is predicated on the ability to achieve separation of polar analytes under specific mobile phase conditions, though ion-exchange or HILIC chromatography may offer alternative selectivity.

Methodology:

-

Sample Preparation (Supernatant) :

-

Culture Pseudomonas putida in a medium containing D-glucosamine as the primary carbon source for 48-72 hours[7][8].

-

Centrifuge 1.0 mL of the culture at 10,000 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter. This step is critical to prevent column clogging and ensure reproducible results.

-

Dilute the sample as necessary with ultrapure water to fall within the linear range of the calibration curve.

-

-

Standard Preparation :

-

Prepare a 1.0 mg/mL stock solution of this compound standard (≥98% purity) in ultrapure water.

-

Perform serial dilutions of the stock solution to create a series of calibrators (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

-

HPLC-RID Analysis :

-

Instrumentation : High-Performance Liquid Chromatography system equipped with a Refractive Index Detector (RID). RID is chosen for its universal detection capability for carbohydrates and their derivatives when UV absorbance is lacking.

-

Column : A suitable column such as a Bio-Rad Aminex HPX-87H.

-

Mobile Phase : Isocratic elution with 0.005 M H₂SO₄. The acidic mobile phase ensures the carboxylic acid group is protonated.

-

Flow Rate : 0.6 mL/min.

-

Column Temperature : 65°C.

-

Injection Volume : 20 µL.

-

-

Data Analysis :

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the concentration of this compound in the sample by interpolating its peak area against the calibration curve. Account for any dilution factors used during sample preparation.

-

General Analytical Workflow

The following diagram outlines the logical flow for the analysis of this compound from a biological sample.

Caption: General workflow for the quantification of this compound.

Significance and Future Directions

The study of this compound holds significant value for several scientific disciplines. For microbiologists, its metabolic pathways offer insights into bacterial nutrient utilization and competition. For chemists and drug development professionals, its chiral structure makes it an attractive starting material for the asymmetric synthesis of novel pharmaceuticals, including glycosidase inhibitors[1].

Future research should focus on:

-

Exploring its role in complex microbial communities , such as the gut microbiome or soil ecosystems.

-

Screening for novel enzymes with enhanced efficiency and stability for the biocatalytic production of this compound.

-

Investigating potential biological activities of this compound and its derivatives beyond its role as a metabolic intermediate.

References

- MDPI. (2024). Impact of Different Land-Use Types on Soil Microbial Carbon Metabolism Function in Arid Region of Alpine Grassland.

- ResearchGate. (2025). Production of this compound by fermentation with pseudomonas putida.

- Smolecule. (2023). Buy this compound | 3646-68-2 | > 95%.

- PubMed. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5.

- National Institutes of Health (NIH). (n.d.). Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes.

- ResearchGate. (n.d.). The molecular structure of this compound.

- Sigma-Aldrich. (n.d.). This compound =98 3646-68-2.

- Austin Publishing Group. (2023). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid.

- KEGG. (n.d.). KEGG COMPOUND: C03752.

- PubMed. (2005). Enzymatic synthesis of this compound from D-glucosamine.

- ACS Publications. (2021). A Novel Octameric Assembly for a Pyridoxal 5′-Phosphate-Dependent Enzyme, and Unprecedented Stereochemical Inversion in the Elimination Reaction of a d-Amino Acid.

- Taylor & Francis Online. (2006). Catalytic Synthesis of D‐Glucosaminic Acid from D‐Glucosamine on Active Charcoal‐Supported Pd‐Bi Catalysts.

- Oxford Academic. (n.d.). Studies on the Formation of Glucosamine Acid by Acetobacter melanogenum Beijerinck and Pseudomonas fluorescens liquefaciens.

- Wikipedia. (n.d.). Glucosaminate ammonia-lyase.

- Austin Publishing Group. (2023). Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid.

- ScienceDirect. (2020). Metabolic profiling reveals nutrient preferences during carbon utilization in Bacillus species.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Buy this compound | 3646-68-2 | > 95% [smolecule.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Purification and Characterization of Glucosamine Oxidase from Aspergillus Terreus NUK-1204 for Production of Glucosaminic Acid [austinpublishinggroup.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Enzymatic synthesis of this compound from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salmonella Utilizes d-Glucosaminate via a Mannose Family Phosphotransferase System Permease and Associated Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

The Biosynthesis of D-Glucosaminic Acid: A Technical Guide for Researchers

Introduction: The Significance of D-Glucosaminic Acid

This compound, an oxidized derivative of the amino sugar D-glucosamine, is an important biomolecule with growing interest in the pharmaceutical and food industries.[1] Its value lies in its potential as a chiral building block for the synthesis of complex molecules, including drugs and glycopeptides.[1] While chemical synthesis routes exist, the biosynthesis of this compound offers a more sustainable and stereospecific alternative, leveraging the precision of enzymatic catalysis. This guide provides an in-depth exploration of the core biosynthetic pathways leading to this compound, offering insights into the enzymatic machinery, regulatory nuances, and practical methodologies for its study and production.

The biosynthesis of this compound is not a single, linear pathway but rather a convergence of central carbon metabolism with specialized enzymatic steps. The core of this process is the well-established hexosamine biosynthesis pathway (HBP), which generates the crucial precursor, D-glucosamine, from the glycolytic intermediate fructose-6-phosphate.[2][3] The final step involves the specific oxidation of D-glucosamine. This guide will dissect this pathway, providing a comprehensive understanding for researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway: From Central Metabolism to D-Glucosamine

The journey from central metabolism to this compound begins with the diversion of fructose-6-phosphate from glycolysis into the hexosamine biosynthesis pathway. This pathway is a masterful example of metabolic engineering, converting a common sugar phosphate into a versatile amino sugar.

Step 1: The Gateway Enzyme - Glucosamine-6-Phosphate Synthase (GlmS)

The first committed and rate-limiting step of the hexosamine biosynthesis pathway is catalyzed by Glucosamine-6-phosphate synthase (GlmS) , also known as L-glutamine:D-fructose-6-phosphate amidotransferase (EC 2.6.1.16).[2][4] This enzyme orchestrates a complex reaction involving the isomerization of fructose-6-phosphate to glucose-6-phosphate and its subsequent amination using glutamine as the amino donor to produce D-glucosamine-6-phosphate.[2][5]

-

Causality of the Reaction: GlmS is a fascinating bifunctional enzyme with two distinct catalytic domains: a glutaminase domain that hydrolyzes glutamine to glutamate and ammonia, and a synthase domain that utilizes the generated ammonia to aminate fructose-6-phosphate.[2][5] The enzyme features an intramolecular channel that sequesters and transports the highly reactive ammonia from the glutaminase active site to the synthase active site, preventing its diffusion into the cytoplasm and ensuring efficient amination.[4] This channeling mechanism is a testament to the evolutionary elegance of enzymatic catalysis, maximizing efficiency and minimizing wasteful side reactions.

Step 2: The Crossroads - Metabolism of D-Glucosamine-6-Phosphate

D-glucosamine-6-phosphate is a critical metabolic node with several potential fates. For the purpose of this compound biosynthesis, the pathway proceeds through deacetylation and dephosphorylation to yield free D-glucosamine. However, it's important to understand the competing pathways.

-

N-Acetylation: D-glucosamine-6-phosphate can be acetylated by Glucosamine-6-phosphate N-acetyltransferase (GNA1) (EC 2.3.1.4) to form N-acetyl-D-glucosamine-6-phosphate.[6][7] This is a key step in the biosynthesis of UDP-N-acetylglucosamine, a vital precursor for the synthesis of glycoproteins, glycolipids, and other essential glycoconjugates.[7][8]

-

Deamination: Alternatively, Glucosamine-6-phosphate deaminase (NagB) (EC 3.5.99.6), also known as glucosamine-6-phosphate isomerase, can deaminate D-glucosamine-6-phosphate, converting it back to fructose-6-phosphate and ammonia.[9] This reaction allows the cell to channel excess amino sugars back into glycolysis.

For the synthesis of this compound, the pathway of interest involves the dephosphorylation of D-glucosamine-6-phosphate. While specific phosphatases can perform this role, a more common route in many organisms involves the deacetylation of N-acetyl-D-glucosamine-6-phosphate.

Step 3: The Deacetylation Route to D-Glucosamine-6-Phosphate

In many bacteria, the assimilation of N-acetyl-D-glucosamine (GlcNAc) involves its phosphorylation to GlcNAc-6-phosphate, followed by deacetylation. This deacetylation step is a crucial link back to the core pathway for D-glucosamine synthesis.

-

N-acetylglucosamine-6-phosphate deacetylase (NagA) (EC 3.5.1.25) catalyzes the hydrolysis of N-acetyl-D-glucosamine-6-phosphate to D-glucosamine-6-phosphate and acetate.[10][11][12] This enzyme is a member of the amidohydrolase superfamily and typically contains a divalent metal ion in its active site.[10][12] The action of NagA effectively channels carbon from acetylated amino sugars back into the main hexosamine pathway.[13]

The D-glucosamine-6-phosphate produced can then be dephosphorylated by various cellular phosphatases to yield D-glucosamine.

Figure 1: Core biosynthetic pathway from Fructose-6-Phosphate to D-Glucosamine.

The Final Frontier: Oxidation of D-Glucosamine to this compound

The terminal step in the biosynthesis of this compound is the oxidation of the aldehyde group at the C1 position of D-glucosamine to a carboxylic acid. This conversion can be achieved through various enzymatic and microbial processes.

Enzymatic Oxidation

A direct and efficient method for this conversion involves the use of specific oxidoreductases.

-

Oligosaccharide Oxidases: Recent research has highlighted the potential of oligosaccharide oxidases, such as the Auxiliary Activity 7 (AA7) chito-oligosaccharide oxidase from Lentinus brumalis (LbChi7A), as potent biocatalysts.[1] This enzyme can efficiently convert D-glucosamine to this compound with high yields, demonstrating a clean and efficient alternative to traditional chemical methods.[1]

Microbial Fermentation

Whole-cell biocatalysis using specific microbial strains offers another robust method for this compound production.

-

Pseudomonas putida : Strains of Pseudomonas putida have been shown to efficiently produce this compound from D-glucosamine through oxidative fermentation.[14][15] Optimized fermentation processes with these strains can achieve high product titers and yields.[14] The underlying enzymatic machinery in these organisms likely involves glucose dehydrogenases or other oxidoreductases with activity towards D-glucosamine.

Figure 2: Final oxidation step from D-Glucosamine to this compound.

Experimental Protocols and Methodologies

To empower researchers in this field, this section provides detailed, step-by-step methodologies for key experiments related to the biosynthesis of this compound.

Protocol 1: Assay for N-acetylglucosamine-6-phosphate deacetylase (NagA) Activity

This protocol provides a method to determine the activity of NagA, a key enzyme in the pathway. The assay is based on the quantification of the product, D-glucosamine-6-phosphate.

Materials:

-

N-acetyl-D-glucosamine-6-phosphate (substrate)

-

Purified NagA enzyme or cell lysate containing NagA

-

Tricine buffer (pH 8.5)

-

EDTA

-

Reagents for a colorimetric assay to detect reducing sugars (e.g., dinitrosalicylic acid (DNS) reagent) or a coupled enzyme assay.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing Tricine buffer (e.g., 50 mM, pH 8.5), a known concentration of N-acetyl-D-glucosamine-6-phosphate (e.g., 1-10 mM), and EDTA (e.g., 1 mM).

-

Enzyme Addition: Initiate the reaction by adding a specific amount of purified NagA enzyme or cell lysate. The final volume should be standardized (e.g., 1 mL).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent (e.g., trichloroacetic acid).

-

Product Quantification:

-

DNS Method: Add DNS reagent to the terminated reaction mixture, boil for 5-10 minutes, cool, and measure the absorbance at 540 nm. Create a standard curve using known concentrations of D-glucosamine-6-phosphate.

-

Coupled Enzyme Assay: Alternatively, couple the production of D-glucosamine-6-phosphate to the activity of glucosamine-6-phosphate deaminase (NagB) and glucose-6-phosphate isomerase, and monitor the formation of fructose-6-phosphate or a downstream product.

-

-

Calculation of Activity: Calculate the enzyme activity in units (µmol of product formed per minute) per mg of protein.

Protocol 2: Whole-Cell Bioconversion of D-Glucosamine to this compound

This protocol outlines a general procedure for producing this compound using a microbial strain like Pseudomonas putida.

Materials:

-

Pseudomonas putida strain (e.g., GNA5)[14]

-

Culture medium (e.g., optimized medium containing D-glucosamine-HCl, glucose, urea, salts)[15]

-

Shake flask or bioreactor

-

HPLC system for product analysis

Procedure:

-

Inoculum Preparation: Grow a seed culture of Pseudomonas putida in a suitable rich medium overnight.

-

Production Culture: Inoculate the production medium containing a high concentration of D-glucosamine-HCl (e.g., 30-60 g/L) with the seed culture.[14][15] The medium should also contain other essential nutrients to support cell growth and activity.[15]

-

Fermentation: Incubate the production culture in a shake flask or a bioreactor under controlled conditions (e.g., 30°C, 200 rpm). Monitor cell growth (OD600) and pH.

-

Sampling: Withdraw samples at regular intervals (e.g., every 12 hours) for analysis.

-

Product Analysis:

-

Centrifuge the samples to remove cells.

-

Analyze the supernatant for the concentration of this compound and residual D-glucosamine using an appropriate HPLC method (e.g., with an ion-exchange column and refractive index detector).

-

-

Data Analysis: Plot the time course of this compound production, D-glucosamine consumption, and cell growth. Calculate the product yield and productivity.

Figure 3: A generalized experimental workflow for microbial production of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to the production of this compound.

| Parameter | Value | Organism/Enzyme | Reference |

| Production Titer | 51.5 g/L | Pseudomonas putida GNA5 | [14] |

| Molar Yield | 95.4% | Pseudomonas putida GNA5 | [14] |

| Fermentation Time | 72 hours | Pseudomonas putida GNA5 | [14] |

| Initial Substrate | 60 g/L D-glucosamine-HCl | Pseudomonas putida GNA5 | [14] |

| Conversion Rate | >90% in 60 min | Lentinus brumalis LbChi7A | [1] |

Conclusion and Future Perspectives

The biosynthesis of this compound is a field ripe with opportunity for both fundamental research and industrial application. Understanding the intricate enzymatic steps from central metabolites to the final product is crucial for developing efficient and sustainable production strategies. The hexosamine biosynthesis pathway provides the foundational precursor, D-glucosamine, while dedicated oxidoreductases or whole-cell fermentation systems can achieve the final conversion to this compound.

Future research should focus on the discovery and engineering of novel enzymes with enhanced stability, activity, and substrate specificity. Metabolic engineering of production strains to optimize precursor supply and minimize byproduct formation will also be critical for achieving economically viable industrial-scale production. The methodologies and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to advance the science and application of this compound biosynthesis.

References

-

Raji, O., et al. (2023). Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. Research Square. [Link]

-

Wikipedia. N-acetylglucosamine-6-phosphate deacetylase. [Link]

-

Wikipedia. Glucosamine-6-phosphate deaminase. [Link]

-

Li, J., et al. (2024). Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology. [Link]

-

Wu, B., et al. (2011). Efficient production of this compound from D-glucosamine by Pseudomonas putida GNA5. Biotechnology Progress. [Link]

-

RCSB PDB. 1JXA: GLUCOSAMINE 6-PHOSPHATE SYNTHASE WITH GLUCOSE 6-PHOSPHATE. [Link]

-

Proteopedia. Glucosamine 6-phosphate synthase. [Link]

-

Wikipedia. Glucose-6-phosphate isomerase. [Link]

-